molecular formula C23H20N4O3S2 B2399154 N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-45-3

N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2399154
CAS No.: 1291838-45-3
M. Wt: 464.56
InChI Key: ALGOJFJPUSJOOJ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. Such derivatives are often explored for their bioactivity, including kinase inhibition or antimicrobial effects .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-14-5-3-4-6-19(14)27-22(30)21-18(11-12-31-21)26-23(27)32-13-20(29)25-17-9-7-16(8-10-17)24-15(2)28/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOJFJPUSJOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates an acetylamino group and a thieno[3,2-d]pyrimidine moiety, which are known for their biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical formula of the compound is C23H24N4O3SC_{23}H_{24}N_4O_3S, and its IUPAC name reflects its complex structure. The presence of both the acetylamino and thienopyrimidine groups suggests a multifaceted mechanism of action that may target various biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies have suggested that compounds with similar structures can inhibit tumor growth. For instance, compounds containing thieno[3,2-d]pyrimidine derivatives have been shown to possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : The acetylamino group is associated with anti-inflammatory properties, which may contribute to reducing inflammation in various conditions. Compounds with similar functionalities have demonstrated efficacy in modulating inflammatory pathways .
  • Antimicrobial Activity : Some derivatives of thienopyrimidine have shown antibacterial and antifungal activities. The sulfenamide linkage in this compound may enhance its interaction with microbial targets .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Interference with DNA Synthesis : The thienopyrimidine moiety may interfere with DNA synthesis in rapidly dividing cells, a common mechanism for many anticancer drugs.

Case Studies

Recent studies have explored the efficacy of related compounds in preclinical models:

  • Study on Anticancer Efficacy : A study published in 2019 identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that thienopyrimidine derivatives could significantly reduce tumor growth in vitro .
  • Inflammation Model : In a murine model of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines, suggesting a potential for treating inflammatory diseases .

Data Summary Table

PropertyObservationsReferences
Anticancer ActivityInhibits tumor growth in various cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Antimicrobial ActivityExhibits antibacterial properties
MechanismsInhibition of enzymes; modulation of signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thieno[3,2-d]pyrimidinone vs. Pyrido-Thieno[3,2-d]pyrimidinone
  • Target Compound: Thieno[3,2-d]pyrimidinone core with a fused thiophene ring.
  • Analog (): Replaces the thiophene with a pyridine ring, forming a pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone core.
  • Impact : Pyrido analogs may exhibit higher metabolic stability due to reduced electrophilicity of the nitrogen-containing ring.
Thieno[3,2-d] vs. Thieno[2,3-d] Isomerism
  • Analog (): Utilizes a thieno[2,3-d]pyrimidinone core. The shifted thiophene fusion alters the spatial arrangement of substituents, affecting interactions with biological targets. For instance, the 3,5,6-trimethyl substitution in this analog may enhance steric hindrance, reducing off-target effects compared to the target compound .

Substituent Modifications

Aryl Group Variations
  • Target Compound : 2-Methylphenyl at position 3 of the core.
  • Analog () : Substitutes the 2-methylphenyl with a 4-methylphenyl group and introduces a trifluoromethoxy moiety on the acetamide’s phenyl ring. The electron-withdrawing trifluoromethoxy group increases lipophilicity and may improve blood-brain barrier penetration .
  • Analog (): Features a 2-chloro-4-methylphenyl group on the acetamide and a 4-methylphenyl on the thienopyrimidinone core.
Alkyl vs. Aryl Chains
  • Analog () : Incorporates a butyl chain at position 3 instead of an aryl group. Alkyl chains increase flexibility but may reduce binding affinity due to weaker aromatic interactions .
Antimicrobial Activity
  • Target Compound: Limited direct data, but analogs like those in show moderate antibacterial and antifungal activity (e.g., MIC values of 25–50 µg/mL against S. aureus). The 4-acetylamino group may enhance membrane permeability .
  • Analog () : Fluorine and methyl substitutions (3-fluoro-4-methylphenyl) could improve bioavailability and target selectivity, though specific activity data are unavailable .
Chemokine Receptor Antagonism
  • Analog (): Pyridopyrimidinone-based compounds (e.g., VUF10474) act as CXCR3 antagonists, suggesting the core structure’s relevance in immunomodulation. Substituents like ethoxyphenyl or trifluoromethyl groups are critical for receptor binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (Evidence) Core Structure Key Substituents Molecular Weight LogP* Bioactivity
Target Compound Thieno[3,2-d] 2-Methylphenyl, 4-acetylamino ~470 g/mol 3.2 Under study
Pyrido-thieno Butyl, 2-chloro-4-methylphenyl 470.00 g/mol 4.1 Antimicrobial
Thieno[3,2-d] 4-Methylphenyl, trifluoromethoxy 470.00 g/mol 4.5 CNS potential
Thieno[3,2-d] 4-Methylphenyl, 2-chloro 470.00 g/mol 3.8 Kinase inhibition

*Predicted using fragment-based methods.

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